![molecular formula C11H10O2 B14413854 (1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone CAS No. 80706-60-1](/img/structure/B14413854.png)
(1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone is an organic compound characterized by a spirocyclic structure. The compound features a spiro[2.2]pentane ring fused with an oxirane ring and a phenyl group attached to a methanone moiety. This unique structure imparts distinct chemical properties and reactivity, making it an interesting subject for scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone typically involves the reaction of phenylmagnesium bromide with 1-oxaspiro[2.2]pentane-2-one. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: (1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the methanone group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
(1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The spirocyclic structure allows for unique binding interactions with biological macromolecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
- (2-Methyl-1-oxaspiro[2.2]pent-2-yl)phenylmethanone
- 1-Oxaspiro[2.2]pentane
- Phenylmethanone derivatives
Comparison: Compared to similar compounds, (1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone exhibits unique reactivity due to its spirocyclic structure. This structural feature imparts distinct steric and electronic properties, making it more reactive in certain chemical reactions. Additionally, the presence of the phenyl group enhances its potential for biological activity and interactions with biomolecules .
Propiedades
Número CAS |
80706-60-1 |
|---|---|
Fórmula molecular |
C11H10O2 |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
1-oxaspiro[2.2]pentan-2-yl(phenyl)methanone |
InChI |
InChI=1S/C11H10O2/c12-9(8-4-2-1-3-5-8)10-11(13-10)6-7-11/h1-5,10H,6-7H2 |
Clave InChI |
GPVRQPDZGVNPCX-UHFFFAOYSA-N |
SMILES canónico |
C1CC12C(O2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Methoxyphenyl)-1-methyl-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14413771.png)
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B14413778.png)
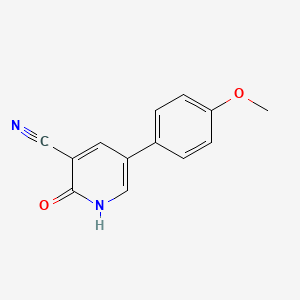
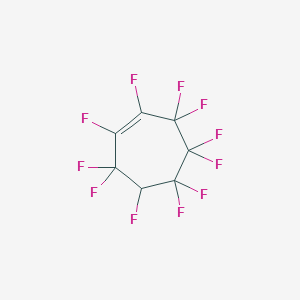
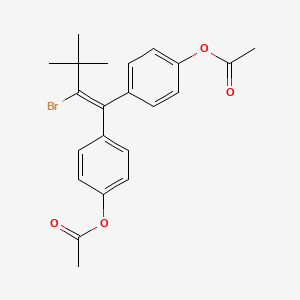
![4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B14413805.png)
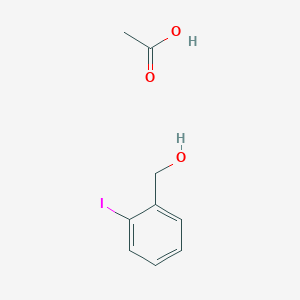
arsanium bromide](/img/structure/B14413822.png)
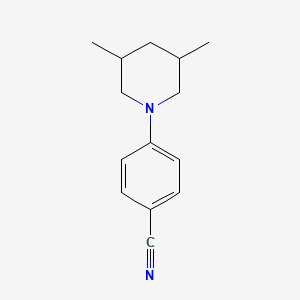
![N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine](/img/structure/B14413843.png)


![Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate](/img/structure/B14413851.png)

